N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane moiety at the N1 position and a 3,4-dimethoxyphenethyl group at the N2 position.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-25-16-6-5-14(11-17(16)26-2)7-10-21-18(23)19(24)22-12-15-13-27-20(28-15)8-3-4-9-20/h5-6,11,15H,3-4,7-10,12-13H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXACGGTFJYCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2COC3(O2)CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 348.4 g/mol
The structure features a dioxaspiro framework which is known to influence its biological properties significantly.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter release and cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
1. Anticancer Activity
In a study investigating the anticancer properties of various oxalamides, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
2. Antimicrobial Effects
Another study focused on the antimicrobial properties of this compound demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising antimicrobial activity.
3. Neuroprotection
Research exploring neuroprotective effects revealed that treatment with the compound resulted in decreased levels of apoptotic markers in neuronal cells subjected to oxidative stress. This suggests that it may have applications in neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential biological activities:
- Anticancer Activity: Similar compounds have demonstrated inhibitory effects on cancer cell lines by modulating enzymatic pathways involved in cell proliferation and survival.
- Antimicrobial Properties: Research indicates that oxalamides can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Biochemical Research
The unique structural features of this compound allow it to interact with biological targets:
- Enzyme Inhibition: The oxalamide functional group may facilitate interactions with specific enzymes, potentially leading to the development of enzyme inhibitors.
- Receptor Modulation: Compounds with similar structures have been studied for their ability to modulate receptor activities, which could lead to therapeutic applications in neuropharmacology.
Case Studies
Several case studies highlight the applications of compounds related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |
| Study C | Enzyme Interaction | Identified as a potential inhibitor of specific kinases involved in cancer signaling pathways, indicating further therapeutic potential. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The oxalamide backbone (N1-C(=O)-C(=O)-N2) is conserved across analogs, but substitutions at N1 and N2 significantly influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Key Structural and Molecular Properties
Substituent Effects on Bioactivity
- Spirocyclic systems often resist enzymatic degradation .
- However, methoxy groups are prone to demethylation, a common metabolic pathway . Pyridinylethyl (S336): The pyridine ring may improve solubility and confer metal-binding capacity, critical for umami taste modulation .
Pharmacokinetic and Metabolic Profiles
- Metabolism: Oxalamides like No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, suggesting the core structure remains intact . The target compound’s spirocyclic N1 group may further slow degradation compared to benzyl-substituted analogs.
- Bioavailability : S336 and related compounds exhibit poor oral bioavailability due to first-pass metabolism, a trend likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
